molecular formula C42H71N5O14 B12059703 TNPAL-galactocerebroside

TNPAL-galactocerebroside

Cat. No.: B12059703
M. Wt: 870.0 g/mol
InChI Key: CKSSCTIRJIGIPC-DARPEHSRSA-N
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Description

TNPAL-galactocerebroside (Trinitrophenylaminolauroylgalactocerebroside; CAS 118099-48-2) is a synthetic glycosphingolipid derivative widely used in biochemical and immunological research. Its molecular formula is C₄₂H₇₁N₅O₁₄, with a molecular weight of 870.04 g/mol . Structurally, it consists of a galactose head group linked to a ceramide backbone modified with a trinitrophenylaminolauroyl (TNPAL) moiety, enhancing its utility as a fluorescent or chromogenic probe for membrane studies .

Key properties include:

  • Storage: Stable at -20°C in solid form .
  • Safety: Classified as non-hazardous under the Global Harmonized System (GHS) .
  • Applications: Primarily used to study lipid-protein interactions, membrane dynamics, and as a substrate for enzymes like galactocerebrosidase (GALC) .

Properties

Molecular Formula

C42H71N5O14

Molecular Weight

870.0 g/mol

IUPAC Name

N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(2,4,6-trinitroanilino)dodecanamide

InChI

InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-38-33(46(56)57)27-31(45(54)55)28-34(38)47(58)59/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+

InChI Key

CKSSCTIRJIGIPC-DARPEHSRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TNPAL-galactocerebroside involves several steps:

    Starting Material: The process begins with the extraction of galactocerebroside from natural sources or its chemical synthesis.

    Functionalization: The galactocerebroside is then functionalized by introducing a lauroyl group through an esterification reaction.

    Nitration: The lauroylgalactocerebroside undergoes nitration to introduce trinitrophenyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: TNPAL-galactocerebroside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TNPAL-galactocerebroside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of TNPAL-galactocerebroside involves its interaction with cell membranes and specific molecular targets:

Comparison with Similar Compounds

Research Findings and Data

Key Studies
  • Glycosylation Analysis : Tools like GlycoBase and autoGU, optimized for HPLC glycan profiling, are less suited for this compound due to its lipid-centric design .
  • Safety Profile: this compound’s non-hazardous classification contrasts with TNP-ATP hydrate, a structurally related compound with acute toxicity .
Limitations
  • Limited commercial availability compared to TNPAL-Sphingomyelin, which is more widely used in lipidomics .

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